7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a trifluoromethyl (-CF₃) group at the 7-position and a ketone at the 4-position. The 1,8-naphthyridine scaffold is a bicyclic structure with two fused pyridine-like rings, which confers unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for medicinal chemistry applications, particularly in antimicrobial and anticancer drug development [1].
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-1-5-6(15)3-4-13-8(5)14-7/h1-2H,3-4H2,(H,13,14) |
InChI Key |
QQRJYNYRQNFJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the trifluoromethylation of a suitable precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is often catalyzed by photoredox catalysts like iridium or ruthenium complexes under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photoredox catalysis in flow reactors allows for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and renewable energy sources, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,8-naphthyridine, including 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has demonstrated that naphthyridine derivatives can interact with DNA and inhibit cancer cell proliferation. Specific studies have focused on their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Neurological Disorders
The 1,8-naphthyridine scaffold has been associated with neuroprotective effects. Compounds within this class have shown promise in treating neurological disorders such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems . The trifluoromethyl group's presence may enhance the bioavailability and efficacy of these compounds.
Pesticidal Activity
The incorporation of trifluoromethyl groups into agrochemicals has been linked to increased potency and selectivity against pests. Research highlights the use of naphthyridine derivatives as potential pesticides due to their ability to disrupt biological processes in target organisms while minimizing toxicity to non-target species .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial and fungal growth | Effective against resistant strains |
| Anticancer Properties | Induction of apoptosis in cancer cells | Potential for development as anticancer agents |
| Neurological Disorders | Treatment for Alzheimer's and depression | Modulation of neurotransmitter systems |
| Pesticidal Activity | Disruption of biological processes in pests | Increased potency and selectivity |
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
- Anticancer Research : In a recent investigation, researchers synthesized a series of naphthyridine derivatives, including 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The compound was tested against multiple cancer cell lines, showing significant cytotoxicity and potential as a lead compound for further drug development .
- Agrochemical Development : A project aimed at developing new pesticides incorporated the trifluoromethylated naphthyridine structure into its design. Field tests demonstrated that these compounds effectively reduced pest populations while exhibiting low toxicity to beneficial insects .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved biological activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,8-naphthyridin-4(1H)-ones are highly dependent on substituents at key positions. Below is a detailed comparison of 7-(trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight | XLogP³ | Key Properties |
|---|---|---|---|---|---|
| 7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one | -CF₃ (7) | C₉H₇F₃N₂O | 216.16* | ~2.5† | High lipophilicity, metabolic stability |
| 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one [21] | -Cl (7) | C₈H₇ClN₂O | 182.61 | 1.8‡ | Electrophilic reactivity, antimicrobial |
| 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one [15] | -CH₃ (7) | C₉H₁₀N₂O | 162.19 | 1.0 | Moderate lipophilicity, anticancer leads |
| 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one [17] | -OCH₃ (7) | C₉H₁₀N₂O₂ | 178.19 | 0.5 | Polar, potential CNS activity |
| 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one [8] | -CH₃ (5) | C₉H₁₀N₂O | 162.19 | 1.0 | Agrochemical applications |
*Calculated molecular weight. †Estimated based on CF₃ group’s contribution. ‡Predicted from chloro analog data.
Key Observations :
Lipophilicity : The trifluoromethyl group significantly increases lipophilicity (XLogP³ ~2.5) compared to methyl (XLogP³=1.0) or methoxy (XLogP³=0.5) substituents. This enhances membrane permeability, a critical factor for drug bioavailability [12][14].
Biological Activity :
- Chloro analogs (e.g., 7-Cl) exhibit antimicrobial synergy by disrupting bacterial DNA repair [1].
- Methyl analogs (e.g., 7-CH₃) show anticancer activity via ATR/CHK1 pathway inhibition [3].
- Trifluoromethyl derivatives are hypothesized to combine enhanced stability with potent activity against resistant strains due to reduced metabolic degradation [14].
Biological Activity
7-(Trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula and a molecular weight of 216.16 g/mol, this compound has been studied for its potential applications in treating various diseases, particularly in oncology and infectious diseases.
- IUPAC Name : 7-(trifluoromethyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- CAS Number : 1256786-51-2
- Purity : 95% .
Anticancer Properties
Research indicates that naphthyridine derivatives exhibit promising anticancer activities. For instance, studies have shown that compounds related to naphthyridine can induce apoptosis and cell cycle arrest in various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study on structurally similar naphthyridines demonstrated their effectiveness against human leukemia and breast cancer cell lines, with IC50 values indicating significant cytotoxicity .
- For example, derivatives of canthinone showed marked activity against THP-1 human leukemia cells by inducing apoptosis at concentrations as low as 7 μM .
Antimicrobial Activity
Naphthyridine derivatives have also been explored for their antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial enzymes or cellular processes.
- Mechanism of Action :
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR of naphthyridine derivatives is crucial for optimizing their biological activity. The trifluoromethyl group at position 7 has been shown to enhance lipophilicity and potentially increase cellular uptake, which may contribute to improved efficacy against cancer cells and pathogens.
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Canthinone | Canthinone | Induces apoptosis in leukemia cells | 7 |
| Naphthyridine Derivative A | Derivative A | Antimicrobial against E. coli | 15 |
| Naphthyridine Derivative B | Derivative B | Inhibits proliferation in breast cancer cells | 19 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
